molecular formula C11H7BrN2O B8587967 6-Bromo-3-cyano-2-methoxyquinoline

6-Bromo-3-cyano-2-methoxyquinoline

Cat. No. B8587967
M. Wt: 263.09 g/mol
InChI Key: ICFYDVQIOHUFBH-UHFFFAOYSA-N
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Patent
US04710507

Procedure details

A solution of 6-bromo-2-chloro-3-cyano-quinoline (1.2 g) in methanol (30 cm3) was heated under reflux for 16 hours with sodium methoxide [made from sodium (0.116 g) and methanol (20 cm3)]. The mixture was cooled to 0° and the solid filtered to afford 6-bromo-3-cyano-2-methoxyquinoline, m.p. 172°-174°, (0.60 g).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7](Cl)[C:6]([C:13]#[N:14])=[CH:5]2.[CH3:15][O-:16].[Na+]>CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([O:16][CH3:15])[C:6]([C:13]#[N:14])=[CH:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC=1C=C2C=C(C(=NC2=CC1)Cl)C#N
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
20 mL
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0°
FILTRATION
Type
FILTRATION
Details
the solid filtered

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=C(C(=NC2=CC1)OC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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